(5E)-1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with a pyrimidine derivative under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with specific biological targets.
Medicine
Pyrimidine derivatives have shown promise in the development of new pharmaceuticals. This compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can act by inhibiting enzymes or modulating receptor activity. The compound may interact with molecular targets such as kinases, proteases, or G-protein coupled receptors, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-hydroxybenzylidene)urea
- 1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)barbituric acid
- 1-(4-chlorophenyl)-5-(4-hydroxybenzylidene)thiobarbituric acid
Uniqueness
The unique combination of a chlorophenyl group and a hydroxybenzylidene moiety in the pyrimidine scaffold gives this compound distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H11ClN2O4 |
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Molecular Weight |
342.7 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-3-5-12(6-4-11)20-16(23)14(15(22)19-17(20)24)9-10-1-7-13(21)8-2-10/h1-9,21H,(H,19,22,24)/b14-9+ |
InChI Key |
OPKIDFUVRSDRPF-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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